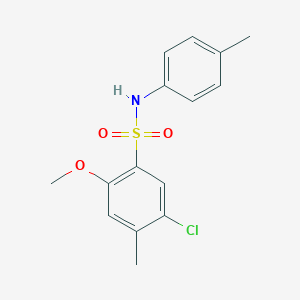
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide are varied and complex. This compound has been found to have an impact on a range of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have an effect on the immune system, specifically in the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high purity and availability. Additionally, this compound has been extensively studied, making it a well-characterized research tool. However, one limitation of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity, which should be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of interest is in the development of new cancer therapies, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could be used as a starting point for the design of new compounds. Additionally, further investigation into the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could lead to a better understanding of cellular processes and the development of new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 5-chloro-2-methoxy-4-methyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide readily available for research purposes.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential applications in a variety of fields. One area of interest is in the study of cancer, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Nombre del producto |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16ClNO3S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)17-21(18,19)15-9-13(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3 |
Clave InChI |
UDVUFKIGWCUBEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)











